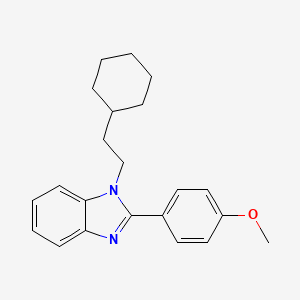![molecular formula C22H23ClN2O5 B11596488 2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(propan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11596488.png)
2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(propan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロフェニル)-3-(2,4-ジメトキシフェニル)-5-(プロパン-2-イル)ジヒドロ-2H-ピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオンは、複素環式化合物のクラスに属する複雑な有機化合物です。この化合物は、ジヒドロ-2H-ピロール環に縮合されたピロロ[3,4-d][1,2]オキサゾール環系が存在することで特徴付けられます。
2. 製法
合成経路および反応条件
2-(4-クロロフェニル)-3-(2,4-ジメトキシフェニル)-5-(プロパン-2-イル)ジヒドロ-2H-ピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピロロ[3,4-d][1,2]オキサゾール環の形成: この手順には、アミノアルコールなどの適切な前駆体を、酸性または塩基性条件下で適切なカルボニル化合物と環化させることが含まれます。
クロロフェニル基とジメトキシフェニル基の導入: これらの基は、クロロベンゼンおよびジメトキシベンゼン誘導体を使用して求電子置換反応により導入できます。
ジヒドロ-2H-ピロール環の形成: この手順には、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用してピロール環を還元することが含まれます。
プロパン-2-イル基の導入: この基は、塩基性条件下でイソプロピルハロゲン化物またはイソプロピルアルコールを使用してアルキル化反応により導入できます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターや自動合成プラットフォームの使用により、生産プロセスの効率性と収率を向上させることができます。さらに、温度、圧力、溶媒選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolo[3,4-d][1,2]oxazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The 4-chlorophenyl, 2,4-dimethoxyphenyl, and propan-2-yl groups are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.
化学反応の分析
反応の種類
2-(4-クロロフェニル)-3-(2,4-ジメトキシフェニル)-5-(プロパン-2-イル)ジヒドロ-2H-ピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオンは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化し、対応する酸化物を生成できます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用した還元反応により、この化合物は還元型に変換できます。
置換: 求電子置換反応および求核置換反応により、この化合物に新しい官能基を導入できます。
加水分解: この化合物は、酸または塩基の存在下で加水分解し、対応するヒドロキシ誘導体を生成できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム
置換試薬: ハロゲン化物、アルコール、アミン
加水分解条件: 酸性または塩基性の水溶液
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成され、還元によりアルコールまたはアミンが生成され、置換によりさまざまな置換誘導体が生成される可能性があります。
科学的研究の応用
2-(4-クロロフェニル)-3-(2,4-ジメトキシフェニル)-5-(プロパン-2-イル)ジヒドロ-2H-ピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオンは、以下を含むいくつかの科学研究における応用があります。
化学: この化合物は、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。その独特の構造は、有機合成における貴重な中間体となっています。
生物学: この化合物は、抗菌、抗真菌、抗がん作用など、その潜在的な生物活性について研究されています。研究者は、新しい治療薬を開発するために、その生物標的との相互作用を調査しています。
医学: この化合物は、創薬における潜在的な使用について調査されています。その独特の化学構造と生物活性は、新しい医薬品の開発候補となっています。
産業: この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
作用機序
2-(4-クロロフェニル)-3-(2,4-ジメトキシフェニル)-5-(プロパン-2-イル)ジヒドロ-2H-ピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、以下の機序を通じて効果を発揮する可能性があります。
酵素への結合: この化合物は、代謝経路に関与する特定の酵素を阻害または活性化し、細胞プロセスを変化させる可能性があります。
受容体との相互作用: この化合物は、細胞表面または細胞内の特定の受容体に結合し、生物学的効果をもたらすシグナル伝達経路を活性化させる可能性があります。
遺伝子発現の調節: この化合物は、転写因子または他の調節タンパク質と相互作用することにより、遺伝子発現に影響を与える可能性があり、タンパク質合成と細胞機能の変化につながります。
6. 類似化合物の比較
2-(4-クロロフェニル)-3-(2,4-ジメトキシフェニル)-5-(プロパン-2-イル)ジヒドロ-2H-ピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオンは、以下のような他の類似化合物と比較できます。
2-(4-クロロフェニル)-3-(2,4-ジメトキシフェニル)-5-メチルピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオン: この化合物は、プロパン-2-イル基の代わりにメチル基を持つ類似の構造を持っています。置換基の違いにより、化学的性質と生物活性が異なる可能性があります。
2-(4-クロロフェニル)-3-(2,4-ジメトキシフェニル)-5-(プロパン-2-イル)ピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオン: この化合物は、ジヒドロ-2H-ピロール環がありません。これは、反応性と生物標的との相互作用に影響を与える可能性があります。
2-(4-クロロフェニル)-3-(2,4-ジメトキシフェニル)-5-(プロパン-2-イル)ジヒドロ-2H-ピロロ[3,4-d][1,2]オキサゾール-4,6(3H,5H)-ジオンの独自性は、その置換基と環系の特定の組み合わせにあります。これにより、その独特の化学的性質と生物学的性質が生み出されます。
類似化合物との比較
Similar Compounds
2-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE: shares similarities with other pyrrolo[3,4-d][1,2]oxazole derivatives, which may have similar structural features and chemical properties.
Uniqueness
Structural uniqueness: The specific arrangement of substituents in 2-(4-CHLOROPHENYL)-3-(2,4-DIMETHOXYPHENYL)-5-(PROPAN-2-YL)-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE gives it unique chemical and biological properties.
Functional uniqueness: Its unique functional groups may confer distinct reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C22H23ClN2O5 |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-propan-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C22H23ClN2O5/c1-12(2)24-21(26)18-19(16-10-9-15(28-3)11-17(16)29-4)25(30-20(18)22(24)27)14-7-5-13(23)6-8-14/h5-12,18-20H,1-4H3 |
InChIキー |
XHTNFIDJTKVFET-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596407.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11596410.png)

![benzyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596424.png)

![N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-ethyl-N-methylethanaminium](/img/structure/B11596436.png)
![methyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-(4-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethoxy}benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596440.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]imidazolidine-2,4-dione](/img/structure/B11596443.png)
![4-({[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11596445.png)
![3-methyl-4-[4-(pentyloxy)phenyl]-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11596450.png)
![2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11596458.png)
![4-[(3-ethoxy-4-hydroxy-5-nitrophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B11596474.png)
![3-{[(2E,5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B11596481.png)
![5-Methyl-6-(4-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11596485.png)
